![molecular formula C12H9N3O3 B11725043 3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725043.png)
3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid is a chemical compound with the molecular formula C12H9N3O3 It is known for its unique structure, which includes a quinoxaline ring attached to a prop-2-enoic acid moiety via a carbamoyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid typically involves the reaction of quinoxaline derivatives with appropriate acylating agents. One common method includes the use of quinoxaline-6-amine, which is reacted with acryloyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
化学反应分析
Types of Reactions
3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学研究应用
3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism by which 3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The quinoxaline ring is known to interact with nucleic acids and proteins, potentially disrupting their normal function. This interaction can lead to various biological effects, including inhibition of enzyme activity or interference with DNA replication.
相似化合物的比较
Similar Compounds
3-(Quinolin-6-yl)prop-2-enoic acid: Similar structure but with a quinoline ring instead of a quinoxaline ring.
2-(Quinolin-3-yl)acetic acid: Contains a quinoline ring attached to an acetic acid moiety.
4-(Quinolin-2-yl)benzoic acid: Features a quinoline ring attached to a benzoic acid moiety.
Uniqueness
3-[(Quinoxalin-6-yl)carbamoyl]prop-2-enoic acid is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets are required.
属性
分子式 |
C12H9N3O3 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC 名称 |
4-oxo-4-(quinoxalin-6-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C12H9N3O3/c16-11(3-4-12(17)18)15-8-1-2-9-10(7-8)14-6-5-13-9/h1-7H,(H,15,16)(H,17,18) |
InChI 键 |
ASTVVEAVFHNUSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CN=C2C=C1NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




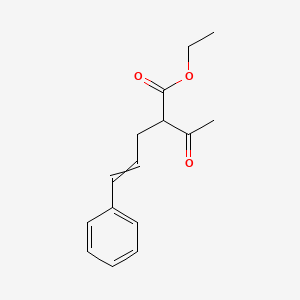


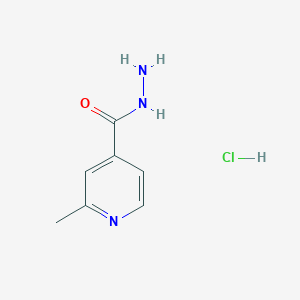
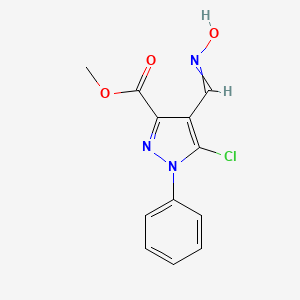
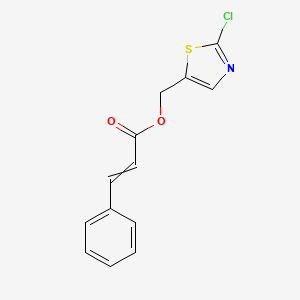
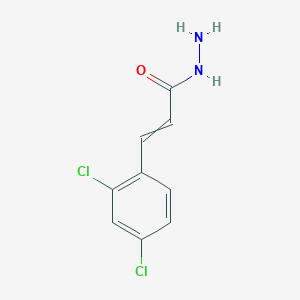
![2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-3-ium hydrochloride](/img/structure/B11725024.png)
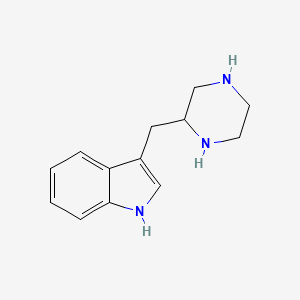
![3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B11725037.png)
![2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B11725040.png)
![2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B11725057.png)
